molecular formula C13H16N2O3 B14925741 3-(2-hydroxyphenyl)-N-propyl-4,5-dihydro-1,2-oxazole-5-carboxamide

3-(2-hydroxyphenyl)-N-propyl-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B14925741
M. Wt: 248.28 g/mol
InChI Key: QVWOCXNAPNOTRT-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-N~5~-PROPYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-N~5~-PROPYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine with β-keto esters or β-diketones under acidic or basic conditions to form the isoxazole ring.

    Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through electrophilic aromatic substitution reactions. For example, the reaction of phenol with appropriate electrophiles such as acyl chlorides or anhydrides can yield hydroxyphenyl derivatives.

    Attachment of the Propyl Group: The propyl group can be introduced via alkylation reactions. This can be achieved by reacting the isoxazole intermediate with propyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and advanced catalysts to enhance yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-N~5~-PROPYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The isoxazole ring can be reduced to form dihydroisoxazole derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoxazole derivatives.

    Substitution: Ether or ester derivatives.

Scientific Research Applications

3-(2-HYDROXYPHENYL)-N~5~-PROPYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-N~5~-PROPYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxyphenylacetic acid: A simpler compound with a hydroxyphenyl group and a carboxylic acid group.

    3-Hydroxy-2-thiophene carboxylic acid: A thiophene derivative with similar functional groups.

    4-Hydroxybenzaldehyde: A phenolic compound with a hydroxy group and an aldehyde group.

Uniqueness

3-(2-HYDROXYPHENYL)-N~5~-PROPYL-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is unique due to the combination of its isoxazole ring, hydroxyphenyl group, and propyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-N-propyl-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C13H16N2O3/c1-2-7-14-13(17)12-8-10(15-18-12)9-5-3-4-6-11(9)16/h3-6,12,16H,2,7-8H2,1H3,(H,14,17)

InChI Key

QVWOCXNAPNOTRT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1CC(=NO1)C2=CC=CC=C2O

Origin of Product

United States

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